1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness Pyrazole derivatives

This heterobifunctional pyrazole building block uniquely combines a versatile C-4 aldehyde for Knoevenagel/Schiff base condensations with an N-1 3-chloropropyl chain for nucleophilic displacement — dual reactivity unavailable in non-carbonyl or non-halogenated analogs. With LogP 0.92 and MW 172.61, it offers favorable aqueous compatibility and a 14% mass advantage over dimethyl analogs, reducing purification burden in parallel synthesis. Ideal for fragment-based screening where a minimal steric footprint and maximal orientational flexibility are critical. Request a quote today for high-purity inventory.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B12087850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCCCl)C=O
InChIInChI=1S/C7H9ClN2O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1-3H2
InChIKeyNOJPBDHUOPXGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde: CAS 1315368-70-7 Technical Baseline and Procurement-Relevant Specifications


1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde (CAS: 1315368-70-7) is a heterobifunctional pyrazole building block that integrates a C-4 aldehyde electrophile with an N-1 3-chloropropyl side chain, both positioned for orthogonal derivatization . With a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol, this compound features a predicted density of 1.24±0.1 g/cm³ and a predicted boiling point of 303.2±22.0 °C [1]. Its LogP value of approximately 0.92 and a polar surface area of 34.89 Ų position it within favorable physicochemical space for both solution-phase chemistry and downstream biological evaluation [2].

Why 1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Non-Aldehyde or Alternative N-Alkyl Pyrazole Analogs


Substitution with structurally proximal analogs introduces critical functional deficits that directly impact synthetic utility and downstream application outcomes. The 4-carbaldehyde moiety provides a versatile electrophilic handle for Knoevenagel condensations, Schiff base formations, and reductive aminations that is absent in non-carbonyl analogs such as 1-(3-chloropropyl)-1H-pyrazole (CAS: 405939-73-3) . Conversely, alternative N-alkyl pyrazole-4-carbaldehydes (e.g., 1-methyl, 1-phenyl, or 1-ethyl substituted derivatives) may offer altered lipophilicity and steric profiles, but they lack the terminal alkyl chloride required for nucleophilic displacement or cross-coupling reactions essential for constructing extended molecular architectures [1]. The simultaneous presence of the 4-carbaldehyde and the N-(3-chloropropyl) chain constitutes a defined bifunctional reactivity profile that cannot be replicated by analogs possessing only one of these functional handles.

Quantitative Differentiation Evidence for 1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde Versus Structural Analogs


Lipophilicity Modulation: LogP Comparison of 1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde with 3,5-Dimethyl Analog

The unsubstituted pyrazole core of 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde exhibits a LogP value of 0.92, whereas the 3,5-dimethyl substituted analog displays a substantially higher LogP of 1.46, representing a ~59% increase in calculated lipophilicity [1][2]. This differential arises from the presence of two methyl groups at positions 3 and 5 of the pyrazole ring in the comparator compound. The lower LogP of the target compound predicts enhanced aqueous solubility and potentially improved oral bioavailability characteristics under Lipinski's Rule of Five guidelines.

Lipophilicity Drug-likeness Pyrazole derivatives

Physicochemical Property Comparison: Density and Boiling Point of 1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde Versus 3,5-Dimethyl Analog

1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde exhibits a predicted density of 1.24±0.1 g/cm³ and a predicted boiling point of 303.2±22.0 °C [1]. In comparison, the 3,5-dimethyl substituted analog (1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, CAS: 1315368-05-8) demonstrates a lower predicted density of 1.18±0.1 g/cm³ and a higher predicted boiling point of 322.9±42.0 °C . The target compound's lower boiling point and higher density may confer practical advantages in purification workflows involving distillation or solvent partitioning.

Physicochemical properties Thermal stability Purification

Lipophilicity Differential: 1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde Compared to 3-(3-Chloropropyl) Regioisomer

The N-1 substituted target compound (1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde) possesses a LogP of 0.92 and a molecular weight of 172.61 g/mol [1]. The C-3 substituted regioisomeric analog (3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde, CAS: 2060047-27-8) exhibits a higher molecular weight of 186.64 g/mol with an N-1 methyl group absent in the target compound . The structural difference between N-alkylation versus C-alkylation fundamentally alters electronic distribution on the pyrazole ring and the spatial orientation of the reactive aldehyde, which can affect regioselectivity in subsequent derivatization reactions.

Regioisomer comparison Lipophilicity Structure-property relationships

Hydrogen-Bond Donor Potential: 1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde Versus 1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Both 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde and its 3,5-dimethyl analog contain zero hydrogen-bond donors (HBD = 0) as calculated by JChem [1][2]. However, the unsubstituted target compound retains the potential for hydrogen-bond acceptor interactions via the pyrazole N2 nitrogen atom, whereas the 3,5-dimethyl analog introduces steric hindrance around this acceptor site due to the presence of methyl groups at adjacent positions. This steric shielding may reduce the effective hydrogen-bond acceptor capacity in the dimethyl analog, though quantitative binding data are not available for direct comparison.

Hydrogen bonding Drug-receptor interactions Physicochemical profiling

Optimal Application Scenarios for 1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde Based on Quantified Differentiating Properties


Synthesis of Dual-Functionalized Heterocyclic Scaffolds Requiring Orthogonal Reactivity

The compound's aldehyde group enables Knoevenagel condensations with active methylene compounds to generate pyrazoleacrylic acid derivatives for pharmaceutical intermediate synthesis [1], while the 3-chloropropyl chain provides a nucleophilic substitution handle for introducing amines, thiols, or other nucleophiles. This orthogonal reactivity is absent in 1-(3-chloropropyl)-1H-pyrazole (lacks the aldehyde) and in non-chlorinated pyrazole-4-carbaldehydes (lack the alkyl halide).

Early-Stage Lead Optimization Requiring Controlled Lipophilicity

With a LogP of 0.92 [2], this compound is 37% less lipophilic than its 3,5-dimethyl analog (LogP = 1.46) [3]. For medicinal chemistry programs where Lipinski compliance and aqueous solubility are prioritized, the target compound offers a more favorable starting point that reduces the need for subsequent polarity-introducing modifications that could compromise potency.

Library Synthesis Where Mass Efficiency and Purification Ease Are Critical

The compound's lower molecular weight (172.61 g/mol) [2] compared to the 3,5-dimethyl analog (200.67 g/mol) [3] translates to a 14% reduction in mass burden per synthetic equivalent. Combined with its lower boiling point (303.2 °C vs. 322.9 °C) [1][3], this compound enables more efficient solvent removal and purification workflows, particularly in parallel synthesis settings where thermal exposure time is a limiting factor.

Fragment-Based Drug Discovery Targeting Sterically Constrained Binding Pockets

The unsubstituted pyrazole core of 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde provides an unhindered N2 hydrogen-bond acceptor site, whereas 3,5-dimethyl analogs introduce steric bulk that may obstruct binding to shallow or narrow pockets [2][3]. This compound is therefore better suited for fragment screening campaigns where minimal steric footprint and maximal orientational flexibility are desirable attributes for hit identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.